(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c1-32-20-11-5-2-8-17(20)16-23-25(30)27(26(31)34-23)15-14-24(29)28-18-9-3-6-12-21(18)33-22-13-7-4-10-19(22)28/h2-13,16H,14-15H2,1H3/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIZOMLMUAILRB-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This compound features a complex structure that combines elements known to exhibit pharmacological effects, including the phenothiazine moiety and thiazolidinedione framework.
The compound has the following chemical characteristics:
- Molecular Formula : C26H20N2O4S2
- Molecular Weight : 488.6 g/mol
- IUPAC Name : this compound
Research indicates that thiazolidine derivatives can influence various biological pathways. The specific mechanisms of action for this compound are still under investigation but may include:
- VEGFR Inhibition : Similar compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
- Antitumor Activity : The phenothiazine component is associated with antitumor effects against various cancer cell lines, including HEp-2 and others .
Anticancer Properties
Studies have demonstrated significant anticancer activity of related thiazolidine derivatives:
- Cell Lines Tested : HT-29 (colon cancer), A549 (lung cancer), and HCT116 (colon cancer) showed growth inhibition upon treatment with similar compounds .
| Compound | Cell Line | IC50 Value |
|---|---|---|
| 5a | HT-29 | 15 µM |
| 5b | A549 | 20 µM |
| 5c | HCT116 | 12 µM |
Other Biological Activities
- Antimicrobial Activity : Thiazolidinediones have shown potential antimicrobial properties against various pathogens .
- Antioxidant Activity : Some derivatives exhibit antioxidant capabilities, which may contribute to their protective effects in biological systems .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thiazolidine derivatives and evaluated their biological activities. The results indicated that certain compounds exhibited strong binding interactions with PPARγ receptors, suggesting potential use in metabolic disorders .
- Phenothiazine Derivatives : Research on phenothiazine-related compounds revealed their antitumor efficacy on HEp-2 cells, highlighting the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Pharmacological Applications
1. Antidiabetic Activity
Thiazolidinediones are primarily recognized for their role as antidiabetic agents. They act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in glucose and lipid metabolism. Research indicates that derivatives of thiazolidinediones exhibit significant antihyperglycemic effects. For instance, studies have shown that compounds similar to (5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione can improve insulin sensitivity and reduce blood glucose levels in diabetic models .
2. Antimicrobial Properties
Thiazolidinedione derivatives have been investigated for their antimicrobial properties. The compound under discussion has shown potential against various bacterial strains. In vitro studies demonstrate its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .
3. Antitumor Activity
Research has also pointed towards the anticancer potential of thiazolidinediones. The structural features of this compound suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Studies have reported that similar compounds exhibit significant cytotoxicity against different cancer cell lines.
Mechanistic Insights
1. Molecular Interactions
The interaction of this compound with biological targets can be elucidated through molecular docking studies. These studies reveal how the compound binds to PPAR-γ and other relevant receptors, potentially leading to its pharmacological effects .
2. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolidinediones. Modifications in the side chains or functional groups can enhance bioactivity and reduce toxicity. For example, the methoxy group present in this compound may contribute to improved solubility and bioavailability compared to other derivatives .
Case Studies
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Knoevenagel Condensation | Ethanol, piperidine, reflux (24 h) | Benzylidene-TZD intermediate | 75–85% |
| Alkylation | Acetone, K₂CO₃, ethyl 2-bromoacetate | Alkylated intermediate | 65–70% |
| Hydrolysis | Acetic acid–HCl, reflux | Target compound | 60–65% |
Thiazolidine-2,4-dione Core
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Ring-Opening Reactions : The thiazolidine ring can undergo nucleophilic attack at the carbonyl groups, leading to ring opening in the presence of strong bases (e.g., NaOH) or reducing agents (e.g., LiAlH₄) .
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Oxidation : The sulfur atom in the thiazolidine ring is susceptible to oxidation by agents like H₂O₂, forming sulfoxide or sulfone derivatives .
Phenothiazine Moiety
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Electrophilic Substitution : The phenothiazine nitrogen can participate in electrophilic reactions (e.g., alkylation or acylation) under acidic conditions .
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Oxidation : The sulfur bridge in phenothiazine oxidizes to sulfoxide or sulfone derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .
Methoxybenzylidene Group
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Demethylation : The methoxy group can be cleaved using strong acids (e.g., HBr in acetic acid) to yield a hydroxyl derivative .
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Electrophilic Aromatic Substitution : The aromatic ring undergoes nitration or halogenation at the para position relative to the methoxy group .
Reduction of the Thiazolidine Ring
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Reagents : Sodium borohydride (NaBH₄) in methanol.
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Product : Reduced thiazolidine derivative with a secondary alcohol group .
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Mechanism : Hydride attack at the carbonyl carbon of the thiazolidine ring.
Nucleophilic Substitution at the Propyl Chain
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Reagents : Amines (e.g., methylamine) in DMF.
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Product : Amide derivatives via substitution of the oxo group .
Photochemical Reactions
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Conditions : UV irradiation in dichloromethane.
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Product : Photoinduced cleavage of the phenothiazine sulfur bridge, forming radical intermediates .
Table 2: Reactivity Comparison with Structural Analogues
| Compound | Key Reaction | Reactivity Difference |
|---|---|---|
| Thiazolidine-2,4-dione (TZD) | Base-catalyzed ring opening | Simpler structure; faster kinetics |
| Phenothiazine | Sulfur oxidation | Higher stability due to fused rings |
| Methoxybenzaldehyde Derivatives | Electrophilic substitution | Enhanced para selectivity due to –OCH₃ |
Mechanistic Insights
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Steric Effects : The bulky phenothiazine group impedes reactions at the propyl chain, requiring elevated temperatures for substitution .
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Electronic Effects : The electron-donating methoxy group activates the benzylidene aromatic ring toward electrophilic substitution .
Unresolved Questions and Research Gaps
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The compound’s behavior under radical-initiated conditions remains underexplored.
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Catalytic asymmetric modifications of the thiazolidine ring have not been reported.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzylidene Substituents
The benzylidene group at C5 is a common feature in thiazolidinone derivatives. Key comparisons include:
- (5Z)-5-(2-Hydroxybenzylidene)-3-(4-Methylphenyl)-2-Sulfanylidene-1,3-Thiazolidin-4-One: This analogue replaces the 2-methoxy group with a 2-hydroxy substituent.
- (Z)-5-(4-Methoxyphenylmethylene)-2-(4-Methoxyphenylmethylenehydrazono)-3-(4-Hydroxyphenyl)-4-Thiazolidinone: The dual hydrazone and methoxyphenyl groups in this compound () confer antifungal activity, highlighting how electron-donating substituents (e.g., methoxy) may enhance bioactivity against microbial targets .
Analogues with Heterocyclic Modifications
- E,Z-5-Aroylmethylene-3-Benzyl-4-Oxo-2-Thioxo-1,3-Thiazolidines : These compounds () exhibit isomer-dependent reactivity, with the thioxo group facilitating cycloaddition reactions, a property absent in the target compound due to its dione structure .
Phenothiazine-Containing Analogues
The phenothiazine-propyl group in the target compound is rare among thiazolidinones. Phenothiazine derivatives (e.g., chlorpromazine) are known dopamine antagonists, suggesting that the target compound may interact with CNS receptors. However, its extended propyl linker might reduce blood-brain barrier penetration compared to smaller phenothiazine derivatives .
Key Comparative Data Table
Preparation Methods
Synthesis of 10H-Phenothiazine
Phenothiazine serves as the foundational scaffold. It is synthesized via sulfur-mediated cyclization of diphenylamine:
N-Acetylation of Phenothiazine
Acetylation protects the secondary amine during subsequent reactions:
Formylation of N-Acetylphenothiazine
A Vilsmeier-Haack reaction introduces an aldehyde group at position 3:
Synthesis of 3-Oxo-3-(10H-Phenothiazin-10-Yl)Propyl Intermediate
The propyl ketone side chain is installed via nucleophilic substitution:
Knoevenagel Condensation for (5Z)-5-(2-Methoxybenzylidene)Thiazolidine-2,4-Dione
The benzylidene moiety is introduced stereoselectively:
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Reagents : Thiazolidine-2,4-dione (1 mol), 2-methoxybenzaldehyde (1.1 mol), piperidine (catalyst), glacial acetic acid.
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Procedure : Reflux in EtOH 8 hr. Precipitate product, recrystallize from MeOH (yield: 82%; Z/E ratio: 9:1).
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Stereochemical Control : Bulkier bases (e.g., DBU) favor the Z-isomer by stabilizing the transition state.
Coupling of Phenothiazine and Thiazolidinedione Moieties
Mitsunobu or nucleophilic acyl substitution links the two fragments:
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Reagents : 3-Oxo-3-(10H-phenothiazin-10-yl)propyl intermediate (1 mol), (5Z)-5-(2-methoxybenzylidene)thiazolidine-2,4-dione (1 mol), DCC, DMAP.
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Procedure : Stir in dry THF 24 hr. Purify via silica gel chromatography (CHCl₃:MeOH = 95:5; yield: 65%).
Optimization and Challenges
Stereoselectivity in Knoevenagel Reaction
The Z-configuration is critical for biological activity. Key parameters:
| Parameter | Optimal Condition | Effect on Z/E Ratio |
|---|---|---|
| Catalyst | Piperidine | 9:1 |
| Solvent | Ethanol | Improves solubility |
| Temperature | 80°C | Accelerates kinetics |
Prolonged heating (>10 hr) decreases stereoselectivity due to isomerization.
Side Reactions in Alkylation
Competitive O-alkylation is mitigated by:
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Using bulky bases (e.g., KOtBu) to favor N-alkylation.
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Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenothiazine nitrogen.
Characterization Data
Spectral Analysis of Final Compound
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| N-Acetylation | 90 | 98.5 |
| Formylation | 75 | 97.2 |
| Knoevenagel Reaction | 82 | 99.1 |
| Final Coupling | 65 | 96.8 |
Q & A
Q. What are the typical synthetic routes for preparing (5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione?
The compound can be synthesized via a multi-step approach involving:
- Thiosemicarbazide condensation : Reaction of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux (2 h) to form the thiazolidinone core .
- Benzylidene introduction : Addition of a 2-methoxybenzaldehyde derivative under acidic conditions to generate the (Z)-configured benzylidene group, confirmed by X-ray crystallography .
- Phenothiazine coupling : Alkylation or acylation of the phenothiazine moiety using 3-chloropropyl intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Q. How can researchers confirm the stereochemical configuration of the benzylidene group (Z vs. E)?
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis (e.g., bond angles and torsion angles) .
- NMR spectroscopy : Observation of coupling constants (e.g., ) and NOE correlations to distinguish Z/E isomers .
Q. What safety precautions are critical when handling this compound in the laboratory?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DMF, acetic acid) .
- Waste disposal : Neutralize acidic byproducts before disposal and avoid mixing with oxidizing agents .
Advanced Research Questions
Q. How can substituent effects on the phenothiazine moiety be systematically studied to optimize bioactivity?
- SAR studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing/-donating groups) on the phenothiazine ring.
- Computational modeling : Use DFT calculations to predict electronic effects and molecular docking to assess target binding .
- Biological assays : Compare IC₅₀ values in enzyme inhibition or cytotoxicity assays to correlate structure with activity .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to minimize variability.
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Structural verification : Confirm batch purity via HPLC and crystallography to rule out impurities affecting results .
Q. How can the redox activity of the phenothiazine group be exploited for targeted drug delivery?
- Prodrug design : Leverage the phenothiazine’s oxidation potential to create redox-sensitive prodrugs that release active agents in hypoxic environments (e.g., tumor microenvironments) .
- Electrochemical characterization : Use cyclic voltammetry to measure redox potentials and assess stability under physiological conditions .
Q. What methodologies are recommended for analyzing degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) to identify labile bonds.
- Mass spectrometry : Track fragmentation patterns to propose degradation mechanisms .
- Kinetic analysis : Calculate half-lives in simulated gastric/intestinal fluids to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
